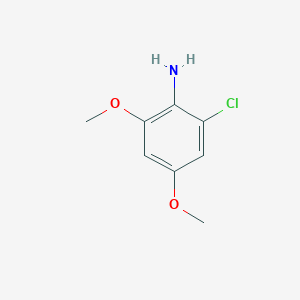

2-Chloro-4,6-dimethoxyaniline

Description

Properties

IUPAC Name |

2-chloro-4,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSJUGRPUIDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344747 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82485-84-5 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 82485-84-5

This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxyaniline, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, safety and handling protocols, and its role as a versatile building block in the creation of complex molecules.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 82485-84-5 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Physical State | Solid | |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |

| LogP | 1.9394 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Synthesis and Production

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the synthesis of structurally related dimethoxy-chloro-triazines is well-documented and provides a relevant procedural framework. A common method involves the reaction of a cyanuric chloride precursor with sodium methoxide.[2][3][4]

A generalized workflow for the synthesis of a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is a valuable reagent in its own right, is outlined below.[5] This process highlights the types of transformations that are relevant to the synthesis of chloro-dimethoxy aniline derivatives.

Applications in Pharmaceutical and Chemical Synthesis

Chloro-aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, the structurally similar 2-Chloro-6-Methylaniline is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of leukemia.[6] This highlights the importance of the chloro-aniline moiety as a scaffold in medicinal chemistry.

The related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is widely used as a coupling reagent in the formation of amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[5][7]

Experimental Protocol: Amide Bond Formation using a Related Triazine Reagent

The following is a general protocol for amide bond formation using CDMT, illustrating a key application for this class of compounds.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Amine (1.0 equivalent)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equivalents)

-

N-methylmorpholine (NMM) (3.6 equivalents)[7]

-

Anhydrous solvent (e.g., ethyl acetate, THF, acetonitrile)

Procedure:

-

To a clean, dry reaction vessel, add the carboxylic acid, amine, and CDMT as solids.

-

Add the chosen anhydrous solvent to form a slurry.

-

While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute.

-

Continue to stir the resulting slurry at room temperature for 1-2 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up. A common extractive work-up involves washing the reaction mixture with 1N HCl, followed by water and then brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

-

If necessary, the crude product can be purified by column chromatography.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. The following is a summary of key safety information.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause an allergic skin reaction.

-

May cause cancer.

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable chemical intermediate with properties that make it a useful building block in organic synthesis. Its structural motifs are found in various pharmaceutically relevant molecules, and the chemistry of related compounds demonstrates its potential utility in a range of synthetic applications, particularly in the formation of amide and ester linkages. Researchers, scientists, and drug development professionals should consider the potential of this and related compounds in their synthetic strategies, while always adhering to strict safety and handling protocols.

References

- 1. chemscene.com [chemscene.com]

- 2. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the aniline ring, imparts specific reactivity and properties that are of interest in the development of novel compounds, including pharmaceuticals and other specialty chemicals. The chloro and methoxy groups can significantly influence the molecule's intermolecular interactions and overall biological activity.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are based on computational models due to a lack of published experimental studies for this specific isomer.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 82485-84-5 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Predicted to have poor solubility in water.[3] | |

| pKa | Data not available | |

| LogP (octanol-water partition coefficient) | 1.9394 (Computed) | [2] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų (Computed) | [2] |

| Hydrogen Bond Donors | 1 (Computed) | [2] |

| Hydrogen Bond Acceptors | 3 (Computed) | [2] |

| Rotatable Bonds | 2 (Computed) | [2] |

Note: For context, the isomeric compound 4-Chloro-2,5-dimethoxyaniline has a reported melting point of 118-120 °C.[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are standard laboratory procedures applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus [7][8]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Approximate Melting Point: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.[8]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C/minute) starting from a temperature about 20 °C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The micro-reflux method is suitable for small sample sizes.[9]

Methodology: Micro-Boiling Point Determination [10][11][12]

-

Apparatus Setup: A small amount of the sample (a few drops) is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., mineral oil in a Thiele tube).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: The heating is then discontinued. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Aqueous Solubility Determination

The solubility of a compound in water is a crucial parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method (adapted from ASTM E1148) [13]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the aqueous solution by centrifugation and filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is expressed in units such as g/L or mol/L.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and biological activity.

Methodology: Potentiometric Titration [14][15][16]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. The solution's ionic strength is kept constant with a background electrolyte like KCl.[14]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Synthetic Workflow

This compound is a useful building block in organic synthesis. For instance, it can be utilized in the synthesis of more complex substituted anilines or heterocyclic compounds through nucleophilic aromatic substitution or cross-coupling reactions. Below is a conceptual workflow for a typical synthetic application.

Caption: A generalized workflow for a Suzuki cross-coupling reaction using this compound.

Conclusion

References

- 1. drughunter.com [drughunter.com]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chymist.com [chymist.com]

- 11. ivypanda.com [ivypanda.com]

- 12. scribd.com [scribd.com]

- 13. store.astm.org [store.astm.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-4,6-dimethoxyaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a substituted aniline derivative with the chemical formula C₈H₁₀ClNO₂. The molecule consists of a benzene ring substituted with a chlorine atom, two methoxy groups, and an amino group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 82485-84-5 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | Solid |

| SMILES | COC1=CC(=C(C(=C1)OC)N)Cl |

| Topological Polar Surface Area (TPSA) | 44.48 Ų |

| logP (octanol-water partition coefficient) | 1.9394 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the regioselective chlorination of 3,5-dimethoxyaniline using N-Chlorosuccinimide (NCS) as the chlorinating agent.[1][2] The methoxy groups are ortho, para-directing, and the amino group is also strongly activating and ortho, para-directing. The position between the two methoxy groups is sterically hindered, and the positions ortho to the amino group are activated. This leads to the selective introduction of the chlorine atom at the 2-position.

Materials:

-

3,5-dimethoxyaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and amino groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons: Two singlets are expected around δ 3.8-4.0 ppm, each integrating to 3 protons, corresponding to the two methoxy groups.

-

Amino Protons: A broad singlet is expected for the amino group protons (NH₂), the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted downfield.[3][4]

-

Methoxy Carbons: Two signals are expected around δ 55-60 ppm for the carbons of the two methoxy groups.

-

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂).

-

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorption bands below 3000 cm⁻¹ for the methoxy groups.

-

C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretching (Aromatic): A strong band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching (Aryl Ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (187.62 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed. There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, which is indicative of a single chlorine atom in the molecule.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols and expected characterization data serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is an aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of such compounds. This guide provides a detailed overview of the experimental protocols for acquiring these spectroscopic data and presents a general workflow for the structural analysis of a novel compound like this compound.

Spectroscopic Data for this compound (CAS: 82485-84-5)

Predicted Spectroscopic Data

While experimental data is unavailable, computational methods can predict the likely spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two methoxy groups are chemically equivalent and should appear as a single sharp peak. The two aromatic protons are also equivalent and will likely appear as a singlet. The amine protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the aromatic ring and the two equivalent methoxy carbons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom.

-

IR Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.62 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. Fragmentation patterns will likely involve the loss of methyl groups, the methoxy groups, and potentially the chlorine atom.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for a solid aromatic amine like this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

-

Ensure the film is not too thick, as this can lead to overly intense, broad peaks.[1]

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample. A typical concentration is around 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute an aliquot of this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Ensure the final solution is free of any particulate matter by filtering if necessary.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer's ion source.

-

In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This comprehensive guide provides the necessary background and protocols for researchers to successfully characterize this compound using modern spectroscopic techniques. While experimental data is not currently widespread, the methodologies outlined here will enable the acquisition of high-quality data essential for its scientific and developmental progression.

References

Solubility Profile of 2-Chloro-4,6-dimethoxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-4,6-dimethoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document provides a general qualitative solubility assessment based on its chemical structure and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility using a gravimetric method, intended to enable researchers to generate precise and reproducible data. A template for data compilation and a workflow visualization are included to guide experimental design and data reporting.

Introduction

This guide aims to bridge this knowledge gap by providing a framework for the systematic evaluation of its solubility.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, which features a polar amine group, two methoxy groups capable of hydrogen bonding, and a chlorinated aromatic ring contributing to its lipophilicity, a general solubility profile can be inferred.

-

Polar Organic Solvents: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1] The polar functional groups will interact favorably with these solvents.

-

Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane is expected to be limited due to the compound's overall polarity.

-

Aqueous Solubility: As is common for many organic compounds with significant aromatic character, its solubility in water is anticipated to be poor.[1] The solubility may be influenced by pH, with increased solubility in acidic conditions due to the protonation of the basic amine group to form a more soluble salt.[1][2]

Proposed Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent at a specific temperature. This gravimetric method is straightforward, reliable, and requires standard laboratory equipment.[3][4][5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Calibrated thermometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period confirms saturation.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the supernatant using a calibrated pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed (tared) evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution and the tared dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Continue drying until a constant weight of the solid residue is achieved.[3][5]

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

3.3. Data Calculation

-

Mass of the solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

Data Presentation Template

The following table structure is recommended for recording and comparing the solubility data of this compound in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Toluene | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Enter other solvents |

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a robust framework for its determination. The outlined gravimetric protocol is a fundamental and accessible method for generating the high-quality data necessary for applications in chemical synthesis, process development, and pharmaceutical formulation. The systematic collection and dissemination of such data will be invaluable to the scientific community.

References

A Theoretical and Spectroscopic Deep Dive into 2-Chloro-4,6-dimethoxyaniline: A Whitepaper for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and spectroscopic behavior is crucial for its effective utilization in drug design and the development of novel materials. This technical guide provides an in-depth analysis of this compound, drawing upon theoretical and computational chemistry principles. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this paper establishes a predictive framework by leveraging data from structurally analogous compounds. This guide covers quantum chemical calculations, detailed spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), and an exploration of its non-linear optical (NLO) properties, supported by Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses. Methodologies for key theoretical and experimental protocols are detailed to enable researchers to conduct further investigations.

Introduction

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional organic materials. The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound, with its chlorine and methoxy substituents, presents an interesting case for theoretical investigation due to the interplay of electron-withdrawing and electron-donating groups. These substitutions are expected to significantly influence the molecule's geometry, electronic structure, and reactivity, making it a candidate for applications in areas such as medicinal chemistry and the design of materials with specific optical properties.

This whitepaper aims to provide a comprehensive theoretical and spectroscopic profile of this compound. By examining data from closely related molecules, we can predict its structural parameters, vibrational modes, electronic transitions, and other key quantum chemical descriptors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, two methoxy groups, and an amino group. The IUPAC name for this compound is this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-2,5-dimethoxyaniline[1][2] | 2,4-Dimethoxyaniline[3] |

| Molecular Formula | C₈H₁₀ClNO₂[4] | C₈H₁₀ClNO₂[1] | C₈H₁₁NO₂[3] |

| Molecular Weight | 187.62 g/mol [4] | 187.62 g/mol [1] | 153.18 g/mol [3] |

| CAS Number | 82485-84-5[4][5] | 6358-64-1[1][2] | 2735-04-8[3] |

| Melting Point | Not available | 118-120 °C[2] | Not available |

| Boiling Point | Not available | 310.2±37.0 °C (Predicted)[2] | Not available |

| LogP | 1.9394[4] | 1.93 (at 23°C and pH 5-6)[2] | 1.2[3] |

| TPSA | 44.48 Ų[4] | 44.5 Ų[1] | 44.5 Ų[3] |

| Hydrogen Bond Donors | 1[4] | 1[1] | 1[3] |

| Hydrogen Bond Acceptors | 3[4] | 3[1] | 3[3] |

| Rotatable Bonds | 2[4] | 2[1] | 2[3] |

Theoretical and Experimental Methodologies

Quantum Chemical Calculations

Theoretical investigations of aniline derivatives are typically performed using Density Functional Theory (DFT) due to its balance of accuracy and computational cost.

Experimental Protocol: Computational Details

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

-

Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed method for such calculations.

-

Basis Set: The 6-311++G(d,p) basis set is generally chosen to provide a good description of the electronic structure.

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been found.

-

Property Calculations: Following optimization, various molecular properties are calculated, including vibrational frequencies, NMR chemical shifts, electronic absorption spectra (using Time-Dependent DFT, TD-DFT), NLO properties, NBO analysis, MEP, and HOMO-LUMO energies.

Caption: A generalized workflow for the theoretical analysis of organic molecules.

Spectroscopic Analysis

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR measurements, and a spectrometer with a laser source (e.g., Nd:YAG) is used for Raman spectroscopy.

-

Sample Preparation: For FT-IR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed directly in the path of the laser.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ for FT-IR and 4000-100 cm⁻¹ for FT-Raman.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Instrumentation: An absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Spectroscopic Characterization (Predicted)

Based on studies of similar aniline derivatives, the following spectroscopic features are predicted for this compound.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectrum of this compound will be characterized by contributions from the aniline core and its substituents.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretching | 3500-3300 | Asymmetric and symmetric stretching of the amino group. |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretching (Methoxy) | 3000-2800 | Asymmetric and symmetric stretching of the methyl groups. |

| C=C Stretching (Aromatic) | 1650-1450 | In-plane stretching vibrations of the benzene ring. |

| N-H Bending | 1650-1580 | Scissoring motion of the amino group. |

| C-O Stretching (Methoxy) | 1300-1200 | Asymmetric and symmetric stretching of the C-O bonds. |

| C-N Stretching | 1350-1250 | Stretching vibration of the bond between the ring and the amino group. |

| C-Cl Stretching | 800-600 | Stretching vibration of the carbon-chlorine bond. |

NMR Spectroscopy (¹H and ¹³C)

The predicted NMR spectra will reflect the symmetry and electronic environment of the protons and carbons in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (NH₂) | 3.5 - 4.5 | Broad Singlet | Chemical shift is solvent dependent. |

| ¹H (Aromatic) | 6.0 - 7.0 | Singlet / Doublet | The two aromatic protons will have distinct chemical shifts. |

| ¹H (OCH₃) | 3.7 - 3.9 | Singlet | Two singlets are expected for the two non-equivalent methoxy groups. |

| ¹³C (C-NH₂) | 140 - 150 | - | |

| ¹³C (C-O) | 150 - 160 | - | Two signals for the two carbons attached to the methoxy groups. |

| ¹³C (C-Cl) | 110 - 120 | - | |

| ¹³C (Aromatic CH) | 90 - 110 | - | Two signals for the two aromatic CH carbons. |

| ¹³C (OCH₃) | 55 - 60 | - | Two signals for the two methoxy carbons. |

UV-Vis Spectroscopy

The electronic absorption spectrum is predicted to show characteristic π → π* transitions of the substituted benzene ring. The presence of the amino and methoxy groups (auxochromes) and the chloro group will cause a bathochromic shift (red shift) compared to unsubstituted benzene. The predicted λ_max is expected in the range of 280-320 nm.

Quantum Chemical Insights

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer are known to exhibit NLO properties. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (chloro) groups suggests that this compound may possess NLO activity. Theoretical calculations of the first hyperpolarizability (β) would be necessary to quantify this property. A higher value of β indicates a stronger NLO response.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. For this compound, significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the most negative potential (red regions) is expected to be located around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be localized on the aniline ring and the amino and methoxy groups, while the LUMO is likely to be distributed over the entire molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability.

Table 4: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests moderate chemical reactivity and potential for charge transfer. |

| HOMO Localization | Aniline ring, NH₂, OCH₃ groups | These are the primary sites for electrophilic attack. |

| LUMO Localization | Delocalized over the molecule | Indicates potential sites for nucleophilic attack. |

Applications in Drug Development

Aniline derivatives are prevalent in many approved drugs. The theoretical and spectroscopic data of this compound can be instrumental in its evaluation as a potential drug scaffold or intermediate.

References

- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 3. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR 1267246-44-5 [sigmaaldrich.com]

An In-depth Technical Guide to Electrophilic Substitution on 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution reactions on 2-Chloro-4,6-dimethoxyaniline. Due to its polysubstituted nature, this aniline derivative presents a unique case for studying regioselectivity in electrophilic aromatic substitution. This document outlines the directing effects of the chloro, methoxy, and amino substituents, predicts the regiochemical outcomes of common electrophilic substitution reactions, and provides representative experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and derivatization of substituted anilines for applications in drug discovery and materials science.

Introduction to Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry, enabling the functionalization of aromatic rings.[1] In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring.[1] The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring.[2]

Aniline and its derivatives are highly activated substrates for EAS due to the strong electron-donating nature of the amino group.[3] The amino group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate arenium ion.[3] However, the high reactivity of anilines can sometimes lead to challenges such as polysubstitution and oxidation.[3]

Analysis of Substituent Effects in this compound

The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the interplay of the electronic and steric effects of its three substituents:

-

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.[3] It donates electron density to the aromatic ring, significantly increasing its nucleophilicity.[3]

-

Methoxy Groups (-OCH₃): These are also activating groups and ortho, para-directors, operating through a +R effect. While less activating than the amino group, they still contribute to the high electron density of the ring.

-

Chloro Group (-Cl): This is a deactivating group due to its -I (inductive) effect, but it is an ortho, para-director because of its +R effect.

The overall activation of the ring is dominated by the powerful amino and methoxy groups. The directing effects of these groups will determine the position of electrophilic attack.

Predicted Regioselectivity

The available positions for electrophilic substitution on this compound are C3 and C5.

-

Position C5: This position is para to the strongly activating amino group and ortho to a methoxy group. The directing effects of both the amino and the C6-methoxy group converge at this position.

-

Position C3: This position is ortho to the other methoxy group and the chloro group.

Considering the hierarchy of activating and directing effects (NH₂ > OCH₃ > Cl), the substitution is overwhelmingly predicted to occur at the C5 position . The powerful para-directing effect of the amino group is the determining factor.

Predicted Outcomes of Common Electrophilic Substitution Reactions

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Halogenation | Br⁺ | Br₂ in CH₃COOH | 5-Bromo-2-chloro-4,6-dimethoxyaniline |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (with protection) | 5-Nitro-2-chloro-4,6-dimethoxyaniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Amino-4-chloro-2,6-dimethoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ (with protection) | 5-Acyl-2-chloro-4,6-dimethoxyaniline |

Note: Direct nitration and Friedel-Crafts reactions on anilines can be problematic due to the basicity of the amino group, which can lead to side reactions or deactivation of the ring.[3] Protection of the amino group as an acetanilide is often necessary to achieve the desired substitution.[2]

Representative Experimental Protocols

The following are general, representative protocols that can be adapted for the electrophilic substitution on this compound. Note: These protocols are based on reactions with other substituted anilines and may require optimization for the specific substrate.

Protection of the Amino Group (Acetylation)

Rationale: To prevent side reactions and control the reactivity of the aniline, the amino group is often protected as an acetanilide.

Protocol:

-

Dissolve this compound in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Gently heat the mixture under reflux for a short period.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated N-(2-Chloro-4,6-dimethoxyphenyl)acetamide by filtration, wash with water, and dry.

Halogenation (Bromination) of the Protected Aniline

Protocol:

-

Dissolve the N-(2-Chloro-4,6-dimethoxyphenyl)acetamide in glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

The acetyl protecting group can be removed by acid or base hydrolysis to yield the halogenated aniline.

Nitration of the Protected Aniline

Protocol:

-

Add N-(2-Chloro-4,6-dimethoxyphenyl)acetamide to a mixture of concentrated sulfuric acid and glacial acetic acid, keeping the temperature low with an ice bath.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature and stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated nitro product by filtration, wash thoroughly with cold water, and dry.

-

Hydrolyze the acetyl group to obtain the nitrated aniline.

Sulfonation

Protocol:

-

Carefully add this compound to fuming sulfuric acid at a low temperature.

-

Heat the mixture at a moderate temperature for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The resulting sulfonic acid may precipitate or remain in solution. Neutralize with a base (e.g., calcium carbonate) to facilitate isolation if necessary.

-

Isolate the product, which exists as a zwitterion (sulfanilic acid derivative).

Friedel-Crafts Acylation of the Protected Aniline

Protocol:

-

Suspend N-(2-Chloro-4,6-dimethoxyphenyl)acetamide and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Add the acyl chloride dropwise with stirring at a controlled temperature.

-

After the addition, heat the mixture gently to complete the reaction.

-

Cool the reaction mixture and carefully hydrolyze the complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it, dry it, and remove the solvent to obtain the acylated product.

-

Remove the protecting group via hydrolysis.

Visualizations

Caption: Directing effects of substituents on this compound.

Caption: General mechanism for electrophilic substitution.

Caption: Typical experimental workflow for electrophilic substitution on an aniline.

References

An In-depth Technical Guide on the Reactivity Profile of 2-Chloro-4,6-dimethoxyaniline

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Published experimental data on the reactivity of 2-Chloro-4,6-dimethoxyaniline is limited. This guide provides available physicochemical data and a predicted reactivity profile based on established principles of organic chemistry and the known behavior of analogous structures. The experimental protocols and reaction data provided are for illustrative purposes based on related compounds and may require optimization for this compound.

Physicochemical Properties

This compound is a substituted aniline with the molecular formula C₈H₁₀ClNO₂.[1] Its structure features an aniline core with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions. These substituents significantly influence the molecule's physical and chemical properties.

| Property | Value | Source |

| CAS Number | 82485-84-5 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light | [1] |

| SMILES | COC1=CC(=C(C(=C1)OC)N)Cl | [1] |

Spectroscopic Profile

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.1-6.3 | s | Aromatic H |

| ~ 5.9-6.1 | s | Aromatic H |

| ~ 3.8-4.0 | br s | NH₂ |

| ~ 3.8 | s | OCH₃ |

| ~ 3.7 | s | OCH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155-158 | C-OCH₃ |

| ~ 152-155 | C-OCH₃ |

| ~ 138-141 | C-NH₂ |

| ~ 105-108 | C-Cl |

| ~ 90-93 | Aromatic CH |

| ~ 88-91 | Aromatic CH |

| ~ 55-57 | OCH₃ |

| ~ 54-56 | OCH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1620-1580 | N-H bend and C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (asymmetric aryl ether) |

| 1050-1000 | C-O stretch (symmetric aryl ether) |

| 850-750 | C-Cl stretch |

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187, with a characteristic [M+2]⁺ isotope peak at m/z 189 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-donating methoxy groups, and the electron-withdrawing but ortho-, para-directing chloro group.

Reactions of the Amino Group

N-Acylation: The amino group is expected to readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing amide-containing target molecules.

Diazotization and Subsequent Reactions: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This versatile intermediate can then be subjected to a variety of transformations:

-

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. This provides a route to introduce a wider range of substituents onto the aromatic ring.

-

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo dyes. The extended conjugation in these dyes results in intense colors.

Electrophilic Aromatic Substitution

The aniline and methoxy groups are strong activating groups and are ortho-, para-directing for electrophilic aromatic substitution. The chloro group is a deactivating group but is also ortho-, para-directing. The positions open for substitution are C3 and C5. Given the strong activating effect of the two methoxy groups and the amino group, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed under mild conditions. The regioselectivity will be influenced by the steric hindrance from the existing substituents.

Caption: General pathway for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, although chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom.

-

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine under palladium catalysis would result in the formation of a di- or tri-substituted aniline derivative.

Caption: General workflows for cross-coupling reactions.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from procedures for structurally related anilines and should be considered as starting points for the development of reactions with this compound.

General Procedure for N-Acetylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Diazotization and Azo Coupling

-

Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in cold water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

In a separate vessel, dissolve the coupling component (e.g., a phenol or another aniline, 1.0 eq) in an aqueous basic or acidic solution, respectively, and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Continue stirring at low temperature for 30-60 minutes, during which the azo dye should precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound possesses a rich, albeit largely unexplored, reactivity profile. The interplay between the amino, chloro, and dimethoxy substituents allows for a range of transformations, making it a potentially valuable building block in organic synthesis. The predictable reactivity patterns based on fundamental organic chemistry principles provide a solid foundation for its application in the synthesis of more complex molecules, including pharmaceuticals and materials. Further experimental investigation is warranted to fully elucidate the specific reaction conditions, yields, and scope of reactions for this compound.

References

The Role of 2-Chloro-4,6-dimethoxyaniline in the Synthesis of Biologically Active Molecules: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the potential biological activity of 2-Chloro-4,6-dimethoxyaniline. Extensive investigation of available scientific literature indicates that this compound is not primarily studied for its own direct biological effects. Instead, its significance lies in its role as a versatile chemical intermediate for the synthesis of more complex heterocyclic compounds that exhibit a range of biological activities.

This document will, therefore, focus on the utility of substituted anilines, such as this compound, as precursors in the development of potentially therapeutic agents. To provide a concrete and detailed illustration, we will use the synthesis and anti-inflammatory evaluation of a closely related class of compounds, 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, as a representative example. The synthetic logic and experimental protocols are highly relevant to how this compound could be utilized in a drug discovery context.

This compound as a Synthetic Building Block

This compound belongs to a class of substituted anilines that are valuable starting materials in organic synthesis. The presence of the amino group, the chlorine atom, and the methoxy groups on the aniline ring provides multiple reactive sites for constructing more elaborate molecular architectures. Specifically, the amino group is a key nucleophile used to form new carbon-nitrogen bonds, a fundamental step in the synthesis of many nitrogen-containing heterocyclic compounds.

Heterocyclic compounds, such as quinazolines and pyrimidines, are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The synthesis of these scaffolds often involves the condensation of an aniline derivative with another cyclic or acyclic precursor.

Representative Synthesis: 2-Chloro-4-(aryl amino)-6,7-dimethoxy Quinazoline Derivatives

To illustrate the synthetic utility of chloro-dimethoxy-aniline derivatives, we present a detailed overview of the synthesis and biological evaluation of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, which have been investigated for their anti-inflammatory activity.

Synthetic Workflow

The synthesis of these quinazoline derivatives is a multi-step process that begins with a substituted dimethoxy quinazolin-dione. This is converted to a dichloro-quinazoline intermediate, which then undergoes a nucleophilic substitution reaction with various aniline derivatives to yield the final products.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the intermediate and final quinazoline derivatives.

Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline (Intermediate)

-

A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl3, 6 mL) is prepared.

-

N,N-dimethylaniline (0.6 mL) is added to the mixture.

-

The reaction mixture is refluxed for 5 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water with stirring.

-

The resulting precipitate is filtered and washed with distilled water to yield the intermediate, 2,4-dichloro-6,7-dimethoxy quinazoline.

Protocol 2: General Procedure for Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (Final Products)

-

2,4-dichloro-6,7-dimethoxy quinazoline (4 mmol) is dissolved in isopropanol (5 ml).

-

A selected aniline derivative (4 mmol) is added to the solution.

-

The mixture is refluxed for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified.

Biological Activity: In Vitro Anti-inflammatory Evaluation

The synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were evaluated for their in vitro anti-inflammatory activity using the protein denaturation method, with Diclofenac sodium as the standard drug.

Experimental Protocol: Protein Denaturation Assay

-

A reaction mixture (5 ml) is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of the test compounds.

-

A control solution is prepared with distilled water or DMSO instead of the test compound.

-

The mixtures are incubated at 37°C for 15 minutes.

-

The mixtures are then heated at 70°C for 5 minutes.

-

After cooling, the absorbance is measured at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Abs_control - Abs_sample) / Abs_control

Quantitative Data

The anti-inflammatory activity of the synthesized compounds is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of protein denaturation.

| Compound | Substituent on Aryl Amino Group | % Inhibition at 10 µg/ml | IC50 (µg/ml) |

| 1 | 4-methyl | 70.14 | 4.341 |

| 2 | 2-methyl | 76.28 | 3.250 |

| 3 | 2-methyl-4-nitro | 79.35 | 2.569 |

| 4 | 2,3-dimethyl | 85.12 | 1.772 |

| Diclofenac Sodium | (Standard) | 90.58 | 0.985 |

Structure-Activity Relationship and Potential Signaling Pathways

The data suggests that the nature of the substituent on the aryl amino group at the 4-position of the quinazoline ring influences the anti-inflammatory activity. An increase in the bulkiness of the substituent on the phenyl ring appears to contribute to higher anti-inflammatory activity, with the 2,3-dimethyl substituted derivative (Compound 4) showing the highest activity among the tested compounds.

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. While the specific mechanism for these quinazoline derivatives was not elucidated in the cited study, it is plausible that they may act as COX inhibitors.

Conclusion

While this compound itself does not have well-documented biological activity, it serves as a valuable precursor for the synthesis of heterocyclic compounds with therapeutic potential. The representative example of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrates how such anilines can be incorporated into a quinazoline scaffold to generate molecules with significant anti-inflammatory properties. Further exploration of derivatives synthesized from this compound could lead to the discovery of novel drug candidates for a variety of diseases. This technical guide provides a framework for understanding the synthetic utility and potential biological relevance of this and related substituted anilines in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4,6-dimethoxyaniline, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the direct electrophilic chlorination of 4,6-dimethoxyaniline. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The provided information is intended to guide researchers in the efficient and safe laboratory-scale preparation of this target molecule.

Introduction

This compound serves as a key building block in medicinal chemistry and drug discovery. The presence of the chloro and dimethoxy functional groups on the aniline scaffold allows for diverse downstream modifications, making it an attractive starting material for the synthesis of biologically active molecules. The protocol outlined herein describes a straightforward and efficient method for the preparation of this compound via the chlorination of 4,6-dimethoxyaniline using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is advantageous due to the mild reaction conditions and the ease of handling of NCS compared to other chlorinating agents like chlorine gas or sulfuryl chloride.

Data Presentation

A representative summary of the quantitative data expected from the synthesis is presented in Table 1. The data is based on typical yields and purities achieved for similar electrophilic aromatic substitution reactions.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Method of Analysis |

| Starting Material | 4,6-Dimethoxyaniline | - |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | - |

| Product | This compound | - |

| Molecular Formula | C₈H₁₀ClNO₂ | Mass Spectrometry |

| Molecular Weight | 187.62 g/mol | Mass Spectrometry |

| Theoretical Yield | - | Calculation |

| Actual Yield (Typical) | 85-95% | Gravimetric |

| Purity | >98% | HPLC, NMR |

| Melting Point | To be determined | Melting Point Apparatus |

| Appearance | Off-white to pale brown solid | Visual Inspection |

Experimental Protocol

Materials:

-

4,6-Dimethoxyaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethoxyaniline (1.0 equivalent) in anhydrous acetonitrile (10 mL per gram of aniline).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of NCS: To the cooled solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine its melting point.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Chloro-4,6-dimethoxyaniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic amino group, and electron-donating methoxy substituents, makes it an ideal starting material for the construction of a wide array of complex organic molecules. This substituted aniline is particularly prominent in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and biologically active molecules. The presence of the chloro substituent allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further functionalization, such as amidation and cyclization reactions. The methoxy groups, in turn, influence the electronic properties and reactivity of the aromatic ring.

These application notes provide a comprehensive overview of the utility of this compound in key organic transformations, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.